molecular formula C18H20N2O B2992157 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine CAS No. 1019108-20-3

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B2992157
CAS No.: 1019108-20-3
M. Wt: 280.371
InChI Key: WZKWOYOXPOFXOL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylindole.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and 2-methylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the indole and methoxyphenyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine: Similar structure but lacks the methyl group on the indole ring.

    2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

    2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)acetic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine is unique due to the presence of both the methoxyphenyl and methylindole groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-(4-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine, commonly referred to as a derivative of indole and phenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including neuropharmacology and oncology.

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 280.36 g/mol
  • Density : 1.145 g/cm³
  • Boiling Point : 464.8°C at 760 mmHg
  • LogP : 3.90 (indicating moderate lipophilicity)

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related indole derivatives show promising results against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AHCT-15 (Colon Carcinoma)1.61 ± 1.92Inhibition of cell proliferation
Compound BU251 (Glioblastoma)<10Induction of apoptosis via Bcl-2 interaction

The presence of methoxy groups in the phenyl ring is often correlated with enhanced cytotoxicity, suggesting that structural modifications can significantly impact biological efficacy .

Neuropharmacological Effects

Indole derivatives are known for their psychoactive properties, often linked to serotonin receptor modulation. Compounds similar to this compound have been studied for their potential as antidepressants and anxiolytics:

  • Mechanism : These compounds may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft.
  • Case Studies : In animal models, administration of such indole derivatives resulted in decreased anxiety-like behaviors and improved mood indicators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies, which highlight how variations in chemical structure influence pharmacological effects:

  • Methoxy Substitution : The methoxy group at the para position on the phenyl ring enhances lipophilicity and receptor affinity.
  • Indole Configuration : The methyl substitution on the indole ring appears to modulate the compound's interaction with biological targets, impacting its efficacy .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-18(15-5-3-4-6-17(15)20-12)16(11-19)13-7-9-14(21-2)10-8-13/h3-10,16,20H,11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKWOYOXPOFXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(CN)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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